molecular formula C22H11N3O7 B6107754 5-(3-NITROPHENOXY)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE

5-(3-NITROPHENOXY)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE

Cat. No.: B6107754
M. Wt: 429.3 g/mol
InChI Key: PHTASBAKQWISHR-UHFFFAOYSA-N
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Description

5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone is a complex organic compound characterized by the presence of nitrophenoxy and biisoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrophenol with phthalic anhydride to form 3-nitrophenoxyphthalic anhydride. This intermediate is then reacted with isoindoline derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include amino derivatives, reduced biisoindole compounds, and substituted phenoxy derivatives.

Scientific Research Applications

5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The biisoindole core provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Nitrophenoxy)-2-(2-phenylphenyl)isoindole-1,3-dione
  • 5-(3-nitrophenoxy)-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
  • 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone is unique due to its biisoindole core, which provides enhanced stability and specific binding properties. This makes it distinct from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11N3O7/c26-19-15-6-1-2-7-16(15)20(27)23(19)24-21(28)17-9-8-14(11-18(17)22(24)29)32-13-5-3-4-12(10-13)25(30)31/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTASBAKQWISHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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